molecular formula C12H12BrNO3 B8763028 Methyl 3-bromo-5-(2-oxopyrrolidin-1-yl)benzoate CAS No. 537657-85-5

Methyl 3-bromo-5-(2-oxopyrrolidin-1-yl)benzoate

Cat. No.: B8763028
CAS No.: 537657-85-5
M. Wt: 298.13 g/mol
InChI Key: WRFQNDBJDCJCEW-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-(2-oxopyrrolidin-1-yl)benzoate is a useful research compound. Its molecular formula is C12H12BrNO3 and its molecular weight is 298.13 g/mol. The purity is usually 95%.
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Properties

CAS No.

537657-85-5

Molecular Formula

C12H12BrNO3

Molecular Weight

298.13 g/mol

IUPAC Name

methyl 3-bromo-5-(2-oxopyrrolidin-1-yl)benzoate

InChI

InChI=1S/C12H12BrNO3/c1-17-12(16)8-5-9(13)7-10(6-8)14-4-2-3-11(14)15/h5-7H,2-4H2,1H3

InChI Key

WRFQNDBJDCJCEW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Br)N2CCCC2=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-bromo-5-(4-chloro-butanoylamino)-benzoic acid methyl ester (D13) (530 mg, 1.6 mmol, 1 equiv) in THF (5 ml) at room temperature was added NaH (60% in mineral oil, 64 mg, 1.7 mmol, 1.1 equiv) and the resulting mixture was stirred at room temperature for 2 h. H2O was then added and the resulting mixture was diluted with AcOEt. The two layers were separated and the organic phase dried over MgSO4 and concentrated in vacuo to give 3-bromo-5-(2-oxo-pyrrolidin-1-yl)-benzoic acid methyl ester (D9a) (361 mg, 76%) as a yellow solid. [M−H]-296.3, RT=2.49.
Name
3-bromo-5-(4-chloro-butanoylamino)-benzoic acid methyl ester
Quantity
530 mg
Type
reactant
Reaction Step One
Name
Quantity
64 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A flask was charged under nitrogen with 3-bromo-5-iodo-benzoic acid methyl ester (D8a) (14.8 g, 43.4 mmol, 1 equiv), Cs2CO3 (21 g, 65 mmol, 1.5 equiv), tris(dibenzylideneacetone)dipalladium(0) (794 mg, 0.87 mmol, 0.02 equiv), Xantphos (1.5 g, 2.6 mmol, 0.06 equiv) and dioxan (150 ml). Pyrrolidin-2-one (5 ml, 5.54 mmol, 1.5 equiv) was then added via syringe and the resulting mixture was stirred at 55° C. for 5 days then cooled to room temperature and concentrated in vacuo. The residue was partitioned between H2O and AcOEt and the aqueous phase was re-extracted with AcOEt. The combined organic solutions were dried over MgSO4 and concentrated in vacuo to give a solid residue. Purification of the residue by flash chromatography on silica gel (iso-hexane/AcOEt: 4/1 to 1/1) gave 3-bromo-5-(2-oxo-pyrrolidin-1-yl)-benzoic acid methyl ester (D9a) (6.4 g, 50%) as a white solid. [M+H]+=299.9, RT=2.95 min
Quantity
14.8 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
794 mg
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

3-Bromo-5-iodobenzoic acid methyl ester (2.044 g, 5.996 mmol) in dioxane (25 ml) was treated with 2-pyrrolidinone (433 μl, 5.696 mmol), Cs2CO3 (2.93 g, 8.994 mmol), pd2(dba)3 (110 mg, 0.12 mmol) and Xantphos (208 mg, 0.36 mmol). The reaction mixture was heated to 40° C. for 3 days, then cooled to room temperature. The reaction mixture was filtered through celite and concentrated in vacuo. Column chromatography on silica gel (EtOAc) gave D9 (1.4 g) as a brown solid.
Quantity
2.044 g
Type
reactant
Reaction Step One
Quantity
433 μL
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
2.93 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
110 mg
Type
catalyst
Reaction Step One
Quantity
208 mg
Type
catalyst
Reaction Step One
Name

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